N-(3-fluorophenyl)-N'-2-pyridinylurea
Description
Structure
3D Structure
Properties
IUPAC Name |
1-(3-fluorophenyl)-3-pyridin-2-ylurea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10FN3O/c13-9-4-3-5-10(8-9)15-12(17)16-11-6-1-2-7-14-11/h1-8H,(H2,14,15,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBFOGQDWMVJADJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)NC(=O)NC2=CC(=CC=C2)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10FN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Synthesis of N 3 Fluorophenyl N 2 Pyridinylurea
Diverse Synthetic Pathways for Urea (B33335) Derivative Construction
The synthesis of N,N'-disubstituted ureas, including N-aryl-N'-pyridinyl ureas, can be achieved through several established chemical routes. A primary and widely utilized method involves the reaction of an isocyanate with a primary or secondary amine. In the context of N-(3-fluorophenyl)-N'-2-pyridinylurea, this would typically involve reacting 3-fluorophenyl isocyanate with 2-aminopyridine (B139424), or conversely, 2-pyridinyl isocyanate with 3-fluoroaniline (B1664137). A general procedure for similar urea derivatives involves generating the isocyanate in situ from a substituted aniline (B41778) using a phosgenating agent like triphosgene, followed by the addition of the corresponding amine component. mdpi.com
Another synthetic strategy involves the formation of N-aryl-N'-pyridyl ureas as intermediates in the synthesis of more complex heterocyclic systems. For instance, the synthesis of 3-(pyridin-2-yl)quinazolin-2,4(1H,3H)-diones utilizes the annulation of anthranilic esters with N-pyridyl ureas. mdpi.com This process inherently includes the formation of the N-aryl-N'-pyridyl urea structure, which can be adapted for the synthesis of the target compound. mdpi.com
Multi-component reactions (MCRs) also represent a powerful approach for constructing complex molecules from simple precursors in a single step. While specific MCRs for the direct synthesis of this compound are not extensively documented, the principle of combining an aldehyde, an active methylene (B1212753) compound, and a urea or thiourea (B124793) derivative, as seen in the Biginelli reaction for synthesizing dihydropyrimidinones, showcases the potential of such convergent strategies in heterocyclic and urea chemistry. nih.gov
Optimization of Reaction Conditions for this compound Synthesis
The efficiency of urea synthesis is highly dependent on the reaction conditions. Key parameters that are often optimized include the choice of solvent, base, and promoter or catalyst. The goal is to maximize the yield of the desired product while minimizing reaction time and the formation of by-products.
For related urea syntheses, various solvents have been tested, including chloroform (B151607) (CHCl3), ethanol (B145695), methanol, acetonitrile (B52724), tetrahydrofuran (B95107) (THF), and N,N-dimethylformamide (DMF). researchgate.netresearchgate.net The choice of solvent can significantly impact the reaction yield, with reflux conditions often providing better results than room temperature reactions. researchgate.net For example, in a model reaction for a similar transformation, the yield was 80% in DMF at reflux, compared to 65% in acetonitrile and 58% in ethanol. researchgate.net
The base used in the reaction is also a critical factor. Studies on related reactions have shown that organic bases such as triethylamine (B128534), pyridine (B92270), and diethylamine (B46881) can be employed. researchgate.net An improvement in yield from low or moderate to 88% was observed when diethylamine was used as the base in refluxing chloroform. researchgate.net The stoichiometry of the reagents is also crucial; for instance, reducing the equivalents of the promoter and base led to a diminished yield. researchgate.net
Promoters can be used to facilitate the reaction. In the synthesis of related amides, phosphorus-based promoters like P(NMe2)3 and PCl3 have been investigated. researchgate.net Using PCl3 as a promoter under optimized conditions [PCl3 (2 equiv), Et2NH (3 equiv), and CHCl3 as the solvent at 62 °C] resulted in a 92% yield of the desired product after just 40 minutes. researchgate.net
| Entry | Solvent | Base (equiv) | Promoter (equiv) | Temperature | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| 1 | Acetonitrile | - | - | Reflux | 65 | researchgate.net |
| 2 | DMF | - | - | Reflux | 80 | researchgate.net |
| 3 | CHCl₃ | Triethylamine (3) | P(NMe₂)₃ (2) | Reflux | Moderate | researchgate.net |
| 4 | CHCl₃ | Diethylamine (3) | P(NMe₂)₃ (2) | Reflux | 88 | researchgate.net |
| 5 | CHCl₃ | Diethylamine (3) | PCl₃ (2) | 62 °C | 92 | researchgate.net |
| 6 | Solvent-free | - | - | Thermal | <50 | researchgate.net |
Green Chemistry Approaches in this compound Synthesis
The principles of green chemistry are increasingly being applied to the synthesis of chemical compounds to reduce environmental impact. For the synthesis of this compound and related structures, several greener approaches can be considered. These include the use of safer solvents, energy-efficient methods, and eco-friendly catalysts.
One significant green approach is the use of alternative energy sources like microwave irradiation. nih.gov Microwave-assisted synthesis can lead to dramatic reductions in reaction times, increased yields, and often cleaner reactions compared to conventional heating. atiner.gr For instance, the synthesis of pyrimidine (B1678525) derivatives was achieved in just 7-12 minutes under microwave irradiation. nih.gov
The choice of solvent is another key aspect of green chemistry. The development of synthetic methods in aqueous media or other environmentally benign solvents like ethanol is highly desirable. researchgate.net A simple and clean green method was reported for the preparation of different succinimide (B58015) derivatives by heating the reactants in an aqueous medium. researchgate.net Similarly, the synthesis of (E)-3-(substituted phenyl)-N-(pyridin-2-yl) acrylamides was achieved using green chemistry techniques. researchgate.net
Furthermore, the use of non-toxic, inexpensive, and reusable catalysts is a cornerstone of green synthesis. Catalysts like 1,4-diazabicyclo[2.2.2]octane (DABCO) have been highlighted as highly reactive, eco-friendly, and non-toxic for various organic transformations. researchgate.netnih.gov
Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of N 3 Fluorophenyl N 2 Pyridinylurea Analogs
Design and Synthesis of N-(3-fluorophenyl)-N'-2-pyridinylurea Derivatives
The design of this compound derivatives is often rooted in a strategy of molecular hybridization, combining structural motifs from known kinase inhibitors. The core N,N'-diarylurea scaffold is a well-established pharmacophore known to interact with the hinge region of protein kinases. The 3-fluorophenyl group is frequently incorporated to enhance binding affinity and modulate physicochemical properties such as lipophilicity and metabolic stability. The 2-pyridinyl moiety can also participate in crucial hydrogen bonding interactions within the ATP-binding pocket of kinases.
The synthesis of these derivatives generally follows a convergent approach, providing a facile route to a diverse array of analogs for SAR studies. A common synthetic strategy involves the reaction of a substituted phenyl isocyanate with a corresponding aminopyridine derivative. researchgate.net Alternatively, the reaction can be performed between a phenyl amine and a pyridinyl isocyanate. The isocyanate intermediates are often generated in situ from the corresponding amines using reagents like phosgene (B1210022), triphosgene, or a solid-supported equivalent to mitigate the handling of hazardous materials.
A typical synthetic route is outlined below:
Step 1: Formation of Phenyl Isocyanate: 3-fluoroaniline (B1664137) is reacted with a phosgene equivalent, such as triphosgene, in the presence of a non-nucleophilic base like triethylamine (B128534) in an inert solvent (e.g., dichloromethane) to yield 3-fluorophenyl isocyanate.
Step 2: Urea (B33335) Formation: The freshly prepared 3-fluorophenyl isocyanate is then reacted with 2-aminopyridine (B139424) in a suitable solvent like tetrahydrofuran (B95107) (THF) or dichloromethane (B109758) at room temperature to afford the final product, this compound. researchgate.net
This modular synthetic approach allows for the systematic variation of substituents on both the phenyl and pyridine (B92270) rings, enabling a thorough investigation of the structure-activity relationships.
Positional and Substituent Effects on Preclinical Biological Activity
The biological activity of this compound analogs is highly sensitive to the nature and position of substituents on both aromatic rings. These modifications can influence the compound's potency, selectivity, and pharmacokinetic properties.
Substituents on the Phenyl Ring:
The presence of a fluorine atom at the 3-position of the phenyl ring is a common feature in many potent kinase inhibitors. This substitution can enhance binding affinity through various mechanisms, including favorable electrostatic interactions and the modulation of the pKa of the urea protons, which are critical for hydrogen bonding to the kinase hinge region. Studies on related diaryl urea series have shown that electron-withdrawing groups, such as halogens or trifluoromethyl groups, on the phenyl ring generally lead to improved inhibitory activity against various kinases like B-RAF. researchgate.net
Substituents on the Pyridine Ring:
Modifications to the pyridine ring also play a crucial role in determining the biological profile of these compounds. The position of the nitrogen atom within the pyridine ring is critical for establishing key hydrogen bond interactions with the target protein. For instance, the nitrogen of the pyridine ring can act as a hydrogen bond acceptor with amino acid residues in the kinase active site. researchgate.net
Furthermore, the introduction of additional substituents on the pyridine ring can fine-tune the compound's activity and selectivity. For example, in a series of 1-aryl-3-[4-(pyridin-2-ylmethoxy)phenyl]urea derivatives, substitutions at the 3- and 4-positions of the pyridine ring were found to have a significant impact on their antiproliferative activity. researchgate.net
The following table summarizes the effects of representative substituents on the preclinical biological activity of N-phenyl-N'-pyridinylurea analogs against various cancer cell lines.
| Compound ID | Phenyl Ring Substitution | Pyridine Ring Moiety | Target/Cell Line | IC50 (µM) | Reference |
| Analog 1 | 4-Chloro | 3-methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-ylmethoxy | A549 (Lung Cancer) | 2.39 ± 0.10 | researchgate.net |
| Analog 2 | 4-Chloro | 3-methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-ylmethoxy | HCT-116 (Colon Cancer) | 3.90 ± 0.33 | researchgate.net |
| Analog 3 | 3-(Trifluoromethyl) | 6-(4-Methoxyphenyl)-2-methylpyridin-3-yl | MCF-7 (Breast Cancer) | - | nih.gov |
| Analog 4 | 4-Chloro | 4-((pyridin-2-ylmethyl)thio)phenyl | HCT-116 (Colon Cancer) | 1.11 ± 0.34 | nih.gov |
Molecular Features Governing Ligand-Target Interactions
The biological activity of this compound analogs is a direct consequence of their specific interactions with the intended biological target, typically the ATP-binding site of a protein kinase. The urea moiety is a cornerstone of this interaction, acting as a bidentate hydrogen bond donor to the highly conserved amino acid residues in the kinase hinge region.
Molecular docking studies on similar diaryl urea kinase inhibitors have provided valuable insights into the key binding interactions:
Hydrogen Bonding: The two N-H groups of the urea linker form crucial hydrogen bonds with the backbone carbonyl oxygen and amide nitrogen of conserved residues in the kinase hinge region (e.g., cysteine, glutamate, or aspartate). The nitrogen atom of the 2-pyridinyl group often acts as a hydrogen bond acceptor, further anchoring the ligand in the active site. researchgate.netresearchgate.net
Hydrophobic Interactions: The phenyl and pyridine rings occupy hydrophobic pockets within the ATP-binding site. The 3-fluorophenyl group can engage in favorable hydrophobic and van der Waals interactions with nonpolar amino acid residues.
Pi-Stacking Interactions: The aromatic nature of both the phenyl and pyridine rings allows for potential π-π stacking interactions with aromatic amino acid residues such as phenylalanine, tyrosine, or tryptophan in the active site.
A representative schematic of the key ligand-target interactions is depicted below, based on the binding mode of similar diaryl urea inhibitors with kinases like B-RAF. researchgate.net The urea moiety forms hydrogen bonds with the hinge region, while the aromatic rings occupy adjacent hydrophobic pockets.
Conformational Analysis and its Impact on Biological Activity
The three-dimensional conformation of this compound analogs is a critical determinant of their biological activity. The relative orientation of the phenyl and pyridinyl rings, as well as the conformation of the urea linker, dictates how effectively the molecule can fit into the binding site of its target protein.
Studies on N,N'-diaryl ureas have shown that they generally adopt a trans-trans conformation in both solution and the solid state, where the two aryl rings are positioned on opposite sides of the carbonyl group. nih.govnih.gov This conformation is believed to be the bioactive conformation for many kinase inhibitors, as it pre-organizes the molecule for optimal interaction with the kinase hinge region.
The rotational freedom around the C-N bonds of the urea moiety can be influenced by the substitution pattern on the aromatic rings. For instance, bulky substituents at the ortho positions of the phenyl ring can restrict rotation and favor a specific conformation. nih.gov While a certain degree of conformational rigidity can be beneficial for binding, excessive rigidity may hinder the molecule's ability to adapt to the specific topology of the binding site. Computational studies, such as molecular dynamics simulations, can provide valuable insights into the conformational preferences of these molecules and their impact on biological activity. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Series
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational tool used to correlate the structural or physicochemical properties of a series of compounds with their biological activity. For this compound analogs, QSAR studies can help in understanding the key molecular descriptors that govern their potency and in designing new derivatives with improved activity.
Several QSAR studies have been performed on diaryl urea derivatives as kinase inhibitors. nih.govnih.gov These studies typically employ a range of molecular descriptors, including:
Electronic Descriptors: Such as Hammett constants (σ), which quantify the electron-donating or electron-withdrawing nature of substituents. These are important for understanding the influence of substituents on the hydrogen-bonding capacity of the urea moiety.
Hydrophobic Descriptors: Like the partition coefficient (logP) or molar refractivity (MR), which describe the lipophilicity of the molecule. Lipophilicity is crucial for membrane permeability and interaction with hydrophobic pockets in the target protein.
Steric Descriptors: Such as Taft steric parameters (Es) or molecular volume, which account for the size and shape of the molecule and its substituents. These descriptors are important for understanding how well the molecule fits into the binding site and for identifying potential steric clashes.
A typical QSAR model can be represented by a mathematical equation that relates the biological activity (e.g., log(1/IC50)) to a combination of these descriptors. For instance, a hypothetical QSAR equation might look like:
log(1/IC50) = c1(σ) + c2(logP) - c3*(Es) + constant
Where c1, c2, and c3 are coefficients determined from the regression analysis. Such models can predict the activity of newly designed compounds and guide the synthetic efforts towards more potent analogs. For example, a positive coefficient for logP would suggest that increasing lipophilicity is beneficial for activity, while a negative coefficient for a steric parameter would indicate that bulky substituents are detrimental. nih.gov
Molecular Mechanisms and Biological Target Engagement of N 3 Fluorophenyl N 2 Pyridinylurea
Identification and Validation of Molecular Targets
While direct molecular targets of N-(3-fluorophenyl)-N'-2-pyridinylurea are not extensively documented, the broader class of diaryl ureas is well-recognized for its interaction with a range of protein kinases. mdpi.com These enzymes are crucial regulators of cellular processes, and their dysregulation is a hallmark of diseases like cancer. nih.gov Diaryl ureas typically function as Type II kinase inhibitors, binding to the kinase in its inactive "DFG-out" conformation. This specific binding mode occurs in a hydrophobic pocket adjacent to the ATP-binding site. mdpi.com
Based on the activity of structurally analogous compounds, potential molecular targets for this compound could include:
Receptor Tyrosine Kinases (RTKs): Such as Vascular Endothelial Growth Factor Receptors (VEGFRs), which are pivotal in angiogenesis. The diaryl urea (B33335) Sorafenib, for instance, targets VEGFR2. mdpi.com
Mitogen-Activated Protein Kinases (MAPKs): This family of kinases, including p38 MAPK, is involved in cellular responses to stress and inflammatory signals. mdpi.com
Aurora Kinases: Specifically, Aurora Kinase B (AURKB) is a key protein in cell cycle regulation, and its inhibition is a therapeutic strategy in oncology. nih.gov Some quinazoline (B50416) derivatives, which share structural similarities with the phenyl-pyridinyl scaffold, have been identified as AURKB inhibitors. nih.gov
Cannabinoid Receptors: Although less common for diaryl ureas, some urea-based compounds have been shown to act as allosteric modulators of the cannabinoid CB1 receptor. nih.gov
The validation of these potential targets for this compound would necessitate a series of biochemical and cellular assays, such as enzymatic activity assays, binding assays, and in-cell target engagement studies.
Table 1: Potential Molecular Targets for Diaryl Urea Compounds
| Target Class | Specific Example(s) | Role |
| Receptor Tyrosine Kinases | VEGFR2 | Angiogenesis |
| Mitogen-Activated Protein Kinases | p38 MAPK | Stress Response, Inflammation |
| Serine/Threonine Kinases | Aurora Kinase B | Cell Cycle Regulation |
| G-Protein Coupled Receptors | Cannabinoid CB1 Receptor | Neuromodulation |
Elucidation of Signaling Pathways Modulated by this compound
Given the potential kinase targets, this compound is likely to modulate several critical signaling pathways. The inhibition of kinases by diaryl ureas can lead to the downstream suppression of these pathways, impacting cell proliferation, survival, and differentiation.
MAPK Signaling Pathway: By potentially inhibiting kinases like p38 MAPK or upstream activators, this compound could interfere with the MAPK cascade, which is frequently hyperactivated in cancer. mdpi.com
PI3K/Akt Signaling Pathway: This is another central pathway in cancer cell growth and survival. Cross-talk between the MAPK and PI3K/Akt pathways is common, and inhibition of one can affect the other. nih.gov
Cell Cycle Regulation Pathways: Targeting Aurora Kinase B would directly impact the mitotic checkpoint, leading to errors in chromosome segregation and ultimately, cell cycle arrest or apoptosis. nih.govnih.gov
Ubiquitin-Proteasome Pathway: This pathway is crucial for protein degradation and is interconnected with various signaling cascades. mdpi.com While direct interaction is not established, modulation of upstream kinases can influence the ubiquitination and stability of key signaling proteins. mdpi.com
The elucidation of these pathway effects for this compound would involve techniques like Western blotting to measure the phosphorylation status of key pathway proteins, reporter gene assays to assess transcriptional activity, and phosphoproteomics to gain a global view of signaling alterations.
Allosteric Modulation and Binding Kinetics Studies
The concept of allosteric modulation, where a compound binds to a site distinct from the primary (orthosteric) ligand binding site, offers a nuanced approach to altering protein function. scienceopen.comnih.gov Some urea-based compounds have demonstrated allosteric antagonism of the CB1 receptor. nih.gov This mode of action can provide greater specificity and a ceiling to the pharmacological effect, potentially offering a better safety profile than orthosteric antagonists. nih.gov
For this compound, investigating its potential for allosteric modulation of its targets would be a key area of research. This would involve:
Binding Assays: Radioligand binding assays could determine if the compound competes with known orthosteric ligands or binds to a separate allosteric site. researchgate.netresearchgate.net
Functional Assays: These assays would assess how the compound modulates the effect of an orthosteric agonist or antagonist. nih.gov
Binding kinetics , which describes the rate of association (k_on) and dissociation (k_off) of a compound with its target, is another critical aspect. These parameters can be more predictive of in vivo efficacy than simple affinity (K_d). researchgate.net For instance, a compound with a slow k_off may have a prolonged duration of action. Studies on allosteric modulators have shown they can significantly alter the binding kinetics of orthosteric ligands. researchgate.netresearchgate.net Determining the k_on and k_off for this compound at its putative targets would provide valuable insights for its development as a therapeutic agent.
Table 2: Key Parameters in Binding Kinetics and Allosteric Modulation
| Parameter | Description | Significance |
| k_on (Association Rate) | The rate at which the compound binds to its target. | Influences the speed of onset of the biological effect. |
| k_off (Dissociation Rate) | The rate at which the compound unbinds from its target. | A slow k_off can lead to a sustained pharmacological effect. |
| Allosteric Antagonism | Inhibition of target activity by binding to a non-orthosteric site. | Can offer greater specificity and a more controlled level of inhibition. |
| Positive Allosteric Modulation (PAM) | Enhancement of the effect of an orthosteric ligand. | Can potentiate the action of an endogenous ligand or co-administered drug. |
Mechanisms of Cellular Response in Preclinical Models
In preclinical models, the cellular response to a compound like this compound would be a direct consequence of its molecular target engagement and pathway modulation. Based on the activity of related compounds, several cellular responses can be anticipated, particularly in cancer cell lines. nih.gov
Cell Cycle Arrest: Inhibition of kinases like AURKB is known to cause a halt in the cell cycle, typically at the G2/M phase, preventing mitotic progression. nih.gov This can be observed using techniques like flow cytometry.
Induction of Apoptosis: Prolonged cell cycle arrest or significant disruption of survival signaling pathways often leads to programmed cell death, or apoptosis. nih.gov This can be confirmed through assays such as Annexin V staining, measurement of mitochondrial membrane potential, and detection of caspase activation. nih.gov
The specific cellular response would likely be cell-type dependent, influenced by the expression levels of the molecular target(s) and the status of the relevant signaling pathways in that cell line.
Investigation of Downstream Biological Effects and Phenotypic Assays
The downstream biological effects of this compound would be the observable phenotypic changes resulting from its molecular and cellular actions. These can be assessed through a variety of phenotypic assays.
Anti-angiogenic Effects: If the compound inhibits VEGFR signaling, it would be expected to block the formation of new blood vessels. This can be tested in vitro using tube formation assays with endothelial cells.
Anti-inflammatory Effects: Should the compound modulate inflammatory pathways like the p38 MAPK pathway, its anti-inflammatory properties could be assessed by measuring the production of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in immune cells stimulated with an inflammatory agent.
Inhibition of Cell Migration and Invasion: For cancer applications, the ability of the compound to prevent metastasis is crucial. This can be evaluated using in vitro scratch assays or Boyden chamber assays.
These phenotypic assays provide a more integrated view of the compound's biological activity and its potential therapeutic applications. The results of these assays would be critical for guiding further preclinical and clinical development.
Computational Chemistry and Molecular Modeling Approaches for N 3 Fluorophenyl N 2 Pyridinylurea
Molecular Docking and Ligand-Protein Interaction Predictions
Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a second molecule, typically a protein receptor. This method is instrumental in understanding the binding mode of N-(3-fluorophenyl)-N'-2-pyridinylurea within the active site of a target protein, which is often a critical step in drug design.
Research findings have demonstrated the utility of molecular docking for various phenylurea and pyridine-containing derivatives. unair.ac.idstrath.ac.uk For instance, studies on similar heterocyclic compounds have used docking to predict binding affinities and identify key interactions. strath.ac.ukresearchgate.net In a typical docking study involving a compound like this compound, the molecule would be docked into the crystal structure of a target protein, such as a kinase or receptor. The results are often presented as a binding energy or docking score, which estimates the binding affinity. strath.ac.ukresearchgate.net
The interactions predicted by docking simulations are crucial. These can include:
Hydrogen Bonds: The urea (B33335) and pyridine (B92270) moieties of the compound are capable of forming hydrogen bonds with amino acid residues in the protein's active site.
Hydrophobic Interactions: The fluorophenyl ring can engage in hydrophobic interactions with nonpolar residues.
Pi-Pi Stacking: The aromatic rings (both phenyl and pyridine) can interact with aromatic residues like Phenylalanine, Tyrosine, or Tryptophan.
A hypothetical docking study of this compound into a protein kinase active site might yield results similar to those shown in the table below, illustrating the types of interactions and their corresponding distances.
| Interacting Residue | Interaction Type | Distance (Å) |
| ASP 145 | Hydrogen Bond | 2.1 |
| LYS 67 | Hydrogen Bond | 2.9 |
| LEU 120 | Hydrophobic | 3.5 |
| PHE 143 | Pi-Pi Stacking | 4.0 |
This table is a representative example based on typical docking results for similar compounds and does not represent empirically validated data for this specific molecule.
These predictions provide a structural hypothesis for the compound's mechanism of action and serve as a foundation for designing modifications to enhance binding affinity and selectivity. nih.gov
Quantum Chemical Calculations of Electronic Structure and Reactivity
Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are employed to investigate the electronic properties of a molecule. nih.govnih.gov These methods provide detailed information about molecular orbitals, charge distribution, and reactivity descriptors for this compound.
Key parameters derived from these calculations include:
HOMO and LUMO: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical for understanding a molecule's reactivity. The energy gap between HOMO and LUMO indicates the chemical stability of the compound.
Molecular Electrostatic Potential (MEP): The MEP map visualizes the charge distribution across the molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is vital for predicting sites of interaction with biological macromolecules.
Conformational Analysis: Quantum calculations can determine the most stable three-dimensional shape (conformation) of the molecule, which is essential for understanding how it fits into a protein's binding site. nih.gov
Studies on structurally related molecules, such as fluorophenyl-containing iminocoumarins, have used DFT to analyze conformational rigidity and energy profiles. nih.gov For acetyl 2-(N-(2-fluorophenyl)imino)coumarin-3-carboxamide, calculations revealed that the planar conformation is not the most energetically favorable, with relative energies of up to 2.2 kcal/mol compared to the global minimum. nih.gov Such analyses are crucial for understanding the bioactive conformation of a ligand.
| Quantum Chemical Parameter | Predicted Value (Hypothetical) | Significance |
| HOMO Energy | -6.5 eV | Indicates electron-donating ability |
| LUMO Energy | -1.2 eV | Indicates electron-accepting ability |
| HOMO-LUMO Gap | 5.3 eV | Relates to chemical stability and reactivity |
| Dipole Moment | 4.2 D | Measures the overall polarity of the molecule |
This table presents hypothetical values for illustrative purposes.
These quantum mechanical insights complement molecular docking by providing a deeper understanding of the electronic factors that govern ligand-protein interactions.
Molecular Dynamics Simulations of Compound-Target Complexes
While molecular docking provides a static snapshot of a ligand-protein complex, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. nih.govnih.gov An MD simulation of this compound bound to its target protein can reveal important information about the stability of the complex and the flexibility of both the ligand and the protein. strath.ac.uk
During an MD simulation, the system's trajectory is calculated by solving Newton's equations of motion. Key analyses from these simulations include:
Root Mean Square Deviation (RMSD): This measures the average deviation of the protein backbone or ligand atoms from their initial position, indicating the stability of the complex. A stable RMSD suggests a stable binding mode.
Root Mean Square Fluctuation (RMSF): This identifies which parts of the protein are flexible or rigid. High RMSF values in the binding site might indicate induced-fit effects.
Interaction Fingerprints: These track the persistence of specific interactions (like hydrogen bonds) over the course of the simulation, confirming the key interactions identified in docking.
Recent advancements have led to frameworks like N²AMD (Neural-Network Non-Adiabatic Molecular Dynamics) that use deep learning to enhance the accuracy and efficiency of these simulations, particularly for complex systems. nih.gov MD simulations are crucial for validating docking poses and understanding the thermodynamic properties of the binding process. strath.ac.uk
Virtual Screening and De Novo Design Strategies for this compound Analogs
Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. dovepress.comresearchgate.net If this compound is identified as a "hit" compound, virtual screening can be used to find analogs with potentially improved properties.
Strategies include:
Ligand-Based Virtual Screening: If the target protein structure is unknown, a model of the "hit" compound is used to search for other molecules with similar shapes and chemical features.
Structure-Based Virtual Screening: If the target structure is known, docking is used to screen a large database of compounds against the protein's binding site. nih.gov
De novo design, on the other hand, involves computationally building new molecules from scratch. Algorithms can piece together molecular fragments within the constraints of the target's binding site to design novel analogs of this compound with optimal predicted binding affinity and other desirable properties.
Pharmacophore Modeling and Ligand-Based Drug Design
A pharmacophore is an abstract representation of the essential molecular features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) necessary for a molecule to interact with a specific target. dovepress.com Pharmacophore modeling is a powerful tool in ligand-based drug design, especially when a high-resolution structure of the target is unavailable. nih.govnih.gov
A pharmacophore model for this compound and its analogs could be generated based on a set of known active compounds. nih.govsemanticscholar.org This model would define the spatial arrangement of key features. For example, a model might include:
One hydrogen bond donor (from the urea NH).
Two hydrogen bond acceptors (from the urea carbonyl and the pyridine nitrogen).
Two aromatic rings.
This pharmacophore model can then be used as a 3D query to search compound databases for new molecules that match these features, potentially leading to the discovery of novel chemical scaffolds with the desired biological activity. nih.govsemanticscholar.org The Catalyst-HypoGen algorithm is a notable tool for generating such pharmacophore hypotheses. dovepress.com
| Pharmacophore Feature | Description | Role in Binding |
| Aromatic Ring 1 (Ar1) | Phenyl group | Hydrophobic/Pi-stacking interactions |
| Aromatic Ring 2 (Ar2) | Pyridine ring | Pi-stacking/H-bond acceptor |
| Hydrogen Bond Donor (HBD) | Urea N-H | Forms H-bonds with protein backbone/residues |
| Hydrogen Bond Acceptor (HBA) | Urea C=O | Accepts H-bonds from protein residues |
This table outlines a plausible pharmacophore model based on the structure of this compound.
By combining these computational approaches, researchers can build a comprehensive understanding of this compound, from its fundamental electronic properties to its dynamic interactions with biological targets, ultimately guiding the rational design of new and improved therapeutic agents.
Preclinical Biological Evaluation of N 3 Fluorophenyl N 2 Pyridinylurea in Disease Models
In Vitro Cellular Assays for Biological Activity Profiling (e.g., cell-based reporter assays, enzyme inhibition assays)
No specific data from in vitro cellular assays, such as cell-based reporter assays or enzyme inhibition assays, are available in the public domain for N-(3-fluorophenyl)-N'-2-pyridinylurea.
In Vivo Efficacy Studies in Non-Human Animal Models (e.g., rodent models of disease pathophysiology)
There are no published in vivo efficacy studies detailing the evaluation of this compound in any non-human animal models of disease.
Pharmacodynamic Biomarker Identification and Validation in Preclinical Settings
Information regarding the identification and validation of pharmacodynamic biomarkers for this compound in preclinical settings is not available in the scientific literature.
Investigation of Selectivity and Specificity in Biological Systems
There are no research findings available that investigate the selectivity and specificity of this compound in biological systems.
Mechanism-Based Combination Studies in Preclinical Settings
No preclinical studies on mechanism-based combinations involving this compound have been published.
Advanced Analytical Methodologies for Research on N 3 Fluorophenyl N 2 Pyridinylurea
Spectroscopic Techniques for Structural Elucidation of Metabolites and Impurities
The structural characterization of N-(3-fluorophenyl)-N'-2-pyridinylurea and its related substances, such as metabolites and synthesis impurities, relies heavily on a combination of spectroscopic methods. Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy are indispensable tools in this process.
Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the molecular structure.
¹H NMR is used to identify the number and environment of protons. For this compound, distinct signals would be expected for the protons on the fluorophenyl and pyridinyl rings, as well as for the N-H protons of the urea (B33335) linkage.
¹³C NMR helps in identifying all unique carbon atoms in the molecule. rsc.org
¹⁹F NMR is particularly useful for fluorine-containing compounds, providing a sensitive and specific signal for the fluorine atom on the phenyl ring. nih.gov
2D NMR techniques (e.g., COSY, HSQC, HMBC) are employed to establish connectivity between protons and carbons, which is essential for unequivocally assigning the structure of novel metabolites or impurities. ipb.pt Potential metabolites could include hydroxylated derivatives on either aromatic ring, and NMR would be critical in determining the exact position of this modification. nih.gov
Mass Spectrometry (MS) is vital for determining the molecular weight and elemental composition of the parent compound and its derivatives. High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, allowing for the determination of molecular formulas. nih.gov When coupled with liquid chromatography (LC-MS), it becomes a powerful tool for identifying metabolites in complex biological samples. researchgate.net The fragmentation patterns observed in tandem mass spectrometry (MS/MS) experiments offer structural clues, helping to pinpoint the sites of metabolic modification, such as N-dealkylation or hydroxylation. researchgate.net
Infrared (IR) Spectroscopy is used to identify the functional groups present in the molecule. nih.gov For this compound, characteristic absorption bands would be observed for the N-H stretching and bending vibrations of the urea group, as well as the C=O (amide I) stretching. spectrabase.commdpi.com Aromatic C-H and C=C stretching vibrations would also be present. Changes in the IR spectrum can indicate the presence of impurities or the formation of metabolites, such as the appearance of a broad O-H stretch in the case of hydroxylation.
Interactive Table: Expected NMR Data for this compound
| Technique | Atom | Expected Chemical Shift (δ, ppm) | Key Information Provided |
| ¹H NMR | Aromatic-H (Pyridinyl) | ~ 6.8 - 8.2 | Chemical environment of pyridine (B92270) ring protons |
| ¹H NMR | Aromatic-H (Fluorophenyl) | ~ 6.9 - 7.5 | Chemical environment of fluorophenyl ring protons |
| ¹H NMR | Urea N-H | ~ 8.5 - 9.5 | Presence and environment of urea protons |
| ¹³C NMR | Carbonyl (C=O) | ~ 150 - 155 | Confirms urea functional group |
| ¹³C NMR | Aromatic C-F | ~ 160 - 165 (JC-F ≈ 245 Hz) | Identifies carbon directly attached to fluorine |
| ¹³C NMR | Aromatic-C | ~ 105 - 155 | Carbon skeleton of aromatic rings |
| ¹⁹F NMR | Aromatic-F | ~ -110 to -115 | High sensitivity confirmation of fluorine presence |
Chromatographic Methods for Quantitative Analysis in Biological Matrices and Purity Assessment
Chromatographic techniques are the cornerstone for the separation, quantification, and purity assessment of this compound. High-Performance Liquid Chromatography (HPLC) is the most widely used method for these purposes. researchgate.net
Quantitative Analysis in Biological Matrices: To measure the concentration of this compound in biological samples like plasma, serum, or urine, a validated bioanalytical method is required. nih.gov This typically involves a reversed-phase HPLC (RP-HPLC) system coupled with a sensitive detector.
Sample Preparation: Biological samples require processing, such as protein precipitation or liquid-liquid extraction, to remove interfering substances before injection into the HPLC system.
Detection: While UV detection can be used, coupling HPLC with tandem mass spectrometry (LC-MS/MS) provides superior sensitivity and selectivity, which is often necessary for detecting low concentrations in biological matrices. researchgate.netnih.gov
Method Validation: The HPLC method must be thoroughly validated according to regulatory guidelines to ensure its reliability. researchgate.net Key validation parameters include linearity, accuracy, precision, selectivity, limit of detection (LOD), and limit of quantification (LOQ). researchgate.netptfarm.pl
Purity Assessment: HPLC is also the primary method for determining the purity of bulk this compound and for identifying and quantifying any process-related impurities or degradation products. ptfarm.pl A high-resolution column is used to separate the main compound from all potential minor components. The relative percentage of each impurity can be determined based on the area of its peak in the chromatogram relative to the main peak.
Interactive Table: Example HPLC Method Parameters
| Parameter | Condition | Purpose |
| Column | C18 Reversed-Phase (e.g., 250 x 4.6 mm, 5 µm) | Separation based on hydrophobicity |
| Mobile Phase | Acetonitrile (B52724) and Water (with formic acid or buffer) | Elution of the compound from the column |
| Flow Rate | 1.0 mL/min | Controls retention time and separation efficiency |
| Detection | UV at 254 nm or Mass Spectrometry (LC-MS/MS) | Detection and quantification of the analyte |
| Injection Volume | 10 µL | Amount of sample introduced into the system |
| Column Temperature | 30 °C | Ensures reproducible retention times |
Crystallographic Studies of this compound-Target Complexes
X-ray crystallography is a powerful technique that provides a high-resolution, three-dimensional structure of a molecule and its interactions with a biological target, such as a protein kinase. frontiersin.org Obtaining the crystal structure of this compound bound to its target protein is a key goal in structure-based drug design.
The process involves growing a high-quality crystal of the protein in complex with the compound. This crystal is then exposed to a focused beam of X-rays. The way the crystal diffracts the X-rays is recorded and analyzed to calculate the positions of all the atoms in the complex.
The resulting 3D structure reveals:
The precise binding mode and conformation of this compound within the protein's active site.
Specific intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the complex.
The roles of the fluorophenyl and pyridinyl moieties in target recognition.
This detailed structural information is invaluable for understanding the basis of the compound's activity and for designing new analogs with improved potency, selectivity, and pharmacokinetic properties.
Interactive Table: Typical Data from a Crystallographic Study
| Parameter | Example Value | Significance |
| PDB ID | (e.g., 9XYZ) | Unique identifier in the Protein Data Bank |
| Resolution (Å) | 2.1 Å | A measure of the level of detail in the structure |
| Space Group | P2₁2₁2₁ | Describes the crystal's internal symmetry |
| R-work / R-free | 0.19 / 0.22 | Indicators of the quality of the structural model |
| Key Interactions | H-bond to Glu85, π-stacking with Phe146 | Specific amino acid residues involved in binding |
Microcalorimetry and Biophysical Methods for Binding Characterization
To fully characterize the binding of this compound to its target, a variety of biophysical techniques are employed, with Isothermal Titration Calorimetry (ITC) being a primary method.
Isothermal Titration Calorimetry (ITC) directly measures the heat released or absorbed during a binding event. nih.gov In a typical ITC experiment, a solution of this compound is titrated into a sample cell containing the target protein. The resulting heat changes are measured after each injection. This technique allows for the direct determination of all thermodynamic parameters of the interaction in a single experiment: news-medical.netresearchgate.net
Binding Affinity (Ka) and Dissociation Constant (Kd): Quantify the strength of the interaction.
Enthalpy Change (ΔH): The heat change upon binding, reflecting bond formation and breakage. nih.gov
Entropy Change (ΔS): The change in disorder of the system upon binding.
Stoichiometry (n): The ratio of compound to protein in the final complex.
This complete thermodynamic profile provides deep insight into the forces driving the binding interaction. news-medical.net
Other Biophysical Methods:
Surface Plasmon Resonance (SPR): This technique measures the binding kinetics, providing the association rate constant (kon) and dissociation rate constant (koff), from which the Kd can also be calculated. nih.gov
Saturation Transfer Difference (STD) NMR: An NMR-based method that can identify which parts of a ligand are in close proximity to the protein, providing structural information about the binding epitope. nih.gov
Interactive Table: Biophysical Binding Data for a Hypothetical Interaction
| Method | Parameter | Value | Interpretation |
| ITC | Kd (Dissociation Constant) | 50 nM | High binding affinity |
| ITC | ΔH (Enthalpy) | -8.5 kcal/mol | Enthalpically driven, favorable bond formation |
| ITC | TΔS (Entropy) | +2.0 kcal/mol | Entropically favorable (e.g., solvent release) |
| ITC | n (Stoichiometry) | 1.1 | Indicates a 1:1 binding ratio |
| SPR | kon (Association Rate) | 2 x 10⁵ M⁻¹s⁻¹ | Rate of complex formation |
| SPR | koff (Dissociation Rate) | 1 x 10⁻² s⁻¹ | Rate of complex decay (slow off-rate) |
Advanced Imaging Techniques for Cellular Localization and Target Engagement Studies
Understanding how this compound behaves within a living cell is critical to linking its biochemical activity to its cellular effects. Advanced imaging and target engagement assays provide this crucial information.
Fluorescence Microscopy: To visualize the subcellular distribution of the compound, a fluorescently labeled analog of this compound can be synthesized. This probe can then be introduced to live cells and observed using confocal microscopy. This approach can reveal whether the compound accumulates in specific organelles, such as the nucleus, mitochondria, or cytoplasm, providing clues about its mechanism of action and potential off-target effects.
Target Engagement Assays: Confirming that the compound binds to its intended target within the complex environment of a cell is a key step.
Cellular Thermal Shift Assay (CETSA): This method assesses target engagement by measuring changes in the thermal stability of the target protein. When this compound binds to its target, it typically stabilizes the protein, increasing its melting temperature. This shift can be detected by heating cell lysates to various temperatures and quantifying the amount of soluble protein remaining via Western blot or mass spectrometry.
Positron Emission Tomography (PET): For in vivo studies, this compound could be radiolabeled with a positron-emitting isotope (e.g., ¹⁸F or ¹¹C). PET imaging would then allow for the non-invasive visualization and quantification of the compound's distribution in a living organism. This technique can confirm whether the drug reaches the target tissue and engages with its target in a whole-animal context, which is vital for preclinical development.
Interactive Table: Summary of Cellular and In Vivo Techniques
| Technique | Principle | Information Gained |
| Fluorescence Microscopy | Visualization of a fluorescently tagged compound | Subcellular localization and distribution |
| Cellular Thermal Shift Assay (CETSA) | Ligand-induced protein thermal stabilization | Confirmation of intracellular target engagement |
| Positron Emission Tomography (PET) | In vivo tracking of a radiolabeled compound | Whole-body distribution, pharmacokinetics, and target occupancy |
Emerging Research Directions and Future Prospects for N 3 Fluorophenyl N 2 Pyridinylurea
Development of Novel Analytical Tools and Probes for Mechanistic Studies
To fully elucidate the biological activity of N-(3-fluorophenyl)-N'-2-pyridinylurea, the development of specialized analytical tools and chemical probes is a critical next step. Currently, specific probes for this compound are not widely reported in the literature; however, the general approach for similar research compounds would involve several key areas.
First, the synthesis of radiolabeled analogs, for instance with tritium (B154650) (³H) or carbon-14 (B1195169) (¹⁴C), would be invaluable for quantitative analysis in biological systems. These tools would enable precise measurement of the compound's absorption, distribution, metabolism, and excretion (ADME) properties in preclinical models.
Second, the creation of fluorescently tagged or biotinylated derivatives of this compound could serve as powerful probes for in vitro studies. These modified molecules would allow researchers to visualize the compound's subcellular localization through techniques like fluorescence microscopy and to identify its direct binding partners via affinity purification coupled with mass spectrometry. Understanding which proteins the compound interacts with is fundamental to unraveling its mechanism of action.
Finally, the development of highly specific antibodies that recognize this compound or its metabolites would facilitate its detection and quantification in tissue and fluid samples through methods like ELISA, providing another layer of analytical capability for mechanistic and pharmacokinetic studies.
Exploration of New Therapeutic Indications in Preclinical Research
The primary area of preclinical investigation for this compound and its analogs has been in the field of oncology. A series of substituted N-aryl-N'-pyridinylureas were synthesized and evaluated for their anticancer activity against a panel of 60 human tumor cell lines.
The urea (B33335) and diaryl urea structures are recognized as important pharmacophores in the design of kinase inhibitors, which are a major class of targeted cancer therapies. nih.gov Compounds like Sorafenib and Regorafenib, which feature a diaryl urea scaffold, are clinically approved multi-kinase inhibitors, highlighting the potential of this chemical class. nih.gov The N-aryl-N'-pyridinylurea core of this compound suggests that its anticancer effects may be mediated through the inhibition of one or more protein kinases involved in cell signaling pathways that control proliferation and survival.
Research on a series of these compounds has revealed important structure-activity relationships (SAR). The position of the substituent on the phenyl ring was found to be a critical determinant of activity, with meta-substituted analogs, such as this compound, generally demonstrating greater potency than their ortho- or para-substituted counterparts. While the N-(3-chlorophenyl) analog was identified as the most active in the series, the 3-fluoro analog also showed significant activity, underscoring the potential of this substitution pattern.
Future preclinical research will likely focus on expanding the evaluation of this compound against a broader range of cancer types, including both solid tumors and hematological malignancies. Furthermore, investigations into its efficacy in animal models, such as mouse xenografts, are essential to validate the in vitro findings and to understand its potential therapeutic utility in a whole-organism context.
Synergistic Applications with Other Research Compounds
A growing paradigm in cancer therapy is the use of combination treatments to enhance efficacy, overcome drug resistance, and reduce toxicity. The potential of this compound to be used in synergy with other anticancer agents is a promising area for future research. Given its likely mechanism as a kinase inhibitor, there is a strong rationale for combining it with other therapeutic modalities.
For example, combining a kinase inhibitor with traditional cytotoxic chemotherapies could lead to enhanced tumor cell killing. Additionally, pairing it with other targeted agents that inhibit parallel or downstream signaling pathways could create a more comprehensive blockade of cancer-driving mechanisms. There is also significant interest in combining kinase inhibitors with immunotherapy to modulate the tumor microenvironment and enhance the anti-tumor immune response.
Preclinical studies designed to explore these synergies would typically involve in vitro screening of various drug combinations across different cancer cell lines to identify synergistic, additive, or antagonistic interactions. Promising combinations would then be advanced to in vivo models to confirm their enhanced efficacy and to assess their safety profile. While specific synergistic studies involving this compound have not yet been published, this remains a logical and compelling direction for future investigation.
Challenges and Opportunities in Translational Research Utilizing Preclinical Data
Translating a promising preclinical compound into a clinical candidate is a complex process fraught with challenges. For this compound, several key hurdles will need to be addressed.
Challenges:
Selectivity and Off-Target Effects: A primary challenge for kinase inhibitors is ensuring sufficient selectivity for the intended target(s) over the hundreds of other kinases in the human kinome. Off-target activity can lead to unexpected toxicities. Detailed kinase profiling will be necessary to understand the selectivity profile of this compound.
Pharmacokinetics and Bioavailability: Poor solubility and low oral bioavailability are common issues for diaryl urea compounds. nih.gov Optimizing the formulation or modifying the chemical structure may be required to achieve a suitable pharmacokinetic profile for clinical use.
Acquired Resistance: Tumors can develop resistance to kinase inhibitors through various mechanisms, such as secondary mutations in the target kinase or activation of bypass signaling pathways. Understanding these potential resistance mechanisms early on can guide the development of next-generation inhibitors and rational combination strategies.
Opportunities:
Targeted Patient Population: If a specific kinase target for this compound can be identified, there is an opportunity to use biomarkers to select patients most likely to respond to treatment. This precision medicine approach can significantly enhance the probability of clinical success.
Established Scaffold: The N-aryl-N'-pyridinylurea scaffold is a known entity in medicinal chemistry, with a wealth of existing knowledge that can be leveraged to guide its development and optimization.
Design of Next-Generation this compound Analogs with Enhanced Research Utility
The initial structure-activity relationship studies on N-aryl-N'-pyridinylureas provide a solid foundation for the rational design of next-generation analogs. The goal of such design efforts would be to enhance properties like potency, selectivity, and pharmacokinetic parameters.
Based on existing data, the meta-position on the phenyl ring is a key site for modification. The relative activity of different halogen substitutions (Cl > Br > I > F) suggests that electronic and steric factors at this position are critical. Further exploration could involve a wider range of substituents at the meta-position to fine-tune activity.
Below is a table summarizing the influence of the substituent's nature and position on the phenyl ring on the anticancer activity of the N-aryl-N'-pyridinylurea series.
| Compound Series | Substituent Position | Relative Activity | Key Finding |
|---|---|---|---|
| Halogen Analogs | meta (3-position) | Higher | Meta-substituted analogs are generally more potent than ortho or para. |
| Halogen Analogs | ortho (2-position) | Lower | Positional isomers show significant differences in activity. |
| Halogen Analogs | para (4-position) | Lower | Positional isomers show significant differences in activity. |
| Meta-Substituents | -Cl | Highest | The nature of the meta-substituent impacts potency, with chloro being the most effective among the tested halogens. |
| Meta-Substituents | -Br | High | |
| Meta-Substituents | -I | Moderate | |
| Meta-Substituents | -F | Moderate |
Future design strategies could also involve modifications to the pyridinyl ring or the urea linker to explore new binding interactions with target proteins and to improve properties like solubility and metabolic stability. For instance, introducing polar groups could enhance solubility, potentially improving bioavailability. The creation of such a focused library of analogs would be a crucial step in optimizing this chemical series for further preclinical and, potentially, clinical development.
Q & A
Basic: What are the recommended synthetic routes for N-(3-fluorophenyl)-N'-2-pyridinylurea, and how can reaction conditions be optimized?
Answer:
The synthesis of this compound can be achieved via a two-step process:
Intermediate formation : React 3-fluoroaniline with phosgene or a safer equivalent (e.g., triphosgene) to generate the corresponding isocyanate.
Coupling : Combine the isocyanate with 2-aminopyridine in anhydrous dichloromethane or dimethylformamide (DMF) under nitrogen atmosphere. Use coupling agents like carbonyldiimidazole (CDI) to enhance urea bond formation .
Optimization tips :
- Monitor reaction progress via TLC or HPLC.
- Adjust solvent polarity (e.g., DMF for higher solubility) and temperature (40–60°C) to improve yield.
- Purify via column chromatography using ethyl acetate/hexane gradients.
Advanced: How can computational methods predict the interaction mechanisms of this compound with biological targets?
Answer:
Stepwise approach :
Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with enzymes (e.g., kinases). Input the compound’s 3D structure (optimized via DFT at B3LYP/6-31G* level) and target protein (PDB ID: relevant to pyridinylurea-binding proteins).
MD simulations : Run 100-ns simulations in GROMACS to assess binding stability. Analyze hydrogen bonds between the urea moiety and catalytic residues.
Free energy calculations : Apply MM-PBSA to quantify binding affinity. Compare with experimental IC50 values from analogous compounds like forchlorfenuron (a pyridinylurea agrochemical) .
Basic: What spectroscopic and crystallographic techniques are most effective for characterizing this compound?
Answer:
Key techniques :
- NMR : 1H/13C NMR in DMSO-d6 to identify aromatic protons (δ 6.8–8.5 ppm) and urea NH signals (δ 9–10 ppm). Use HMBC to confirm connectivity between fluorophenyl and pyridinyl groups.
- X-ray crystallography : Grow single crystals via slow evaporation in ethanol/water. Refine using SHELXL (space group analysis, displacement parameter checks) . For fluorinated analogs, resolve disorder by assigning partial occupancy to fluorine atoms .
- Mass spectrometry : High-resolution ESI-MS to confirm molecular ion ([M+H]+) and rule out byproducts.
Advanced: How do structural modifications (e.g., halogen substitution) impact the physicochemical properties of N-aryl-N'-pyridinylurea derivatives?
Answer:
Comparative analysis :
Fluorine vs. chlorine :
- Lipophilicity : Fluorine reduces logP compared to chlorine (e.g., logP = 2.1 for 3-F vs. 2.8 for 3-Cl analogs). Measure via shake-flask method.
- Hydrogen bonding : Fluorine’s electronegativity enhances urea’s hydrogen-bond acceptor capacity (IR: νC=O shifts from 1680 to 1665 cm−1).
Positional effects : Meta-fluorine (as in the target compound) improves steric compatibility with hydrophobic enzyme pockets vs. para-substitution. Validate via SAR studies on kinase inhibitors .
Basic: What are the documented biological activities of structurally related N-aryl-N'-pyridinylurea compounds?
Answer:
Key findings :
- Plant growth regulation : Forchlorfenuron (N-(2-chloro-4-pyridinyl)-N'-phenylurea) induces fruit enlargement by modulating cytokinin pathways .
- Anticancer activity : N-(2,6-dichlorophenyl)-N'-3-pyridinyl urea analogs inhibit tubulin polymerization (IC50 = 1.2 µM) .
- Enzyme inhibition : Pyridinylureas act as ATP-competitive inhibitors for kinases (e.g., EGFR). Test via kinase profiling panels (e.g., Eurofins DiscoverX).
Advanced: How can researchers resolve contradictions in reported bioactivity data for fluorinated pyridinylurea derivatives?
Answer:
Methodological framework :
Assay standardization : Compare IC50 values under consistent conditions (e.g., pH 7.4, 10% FBS).
Metabolic stability : Use liver microsomes to identify degradation products (e.g., hydrolyzed urea).
Off-target profiling : Screen against 100+ GPCRs/ion channels (Eurofins Cerep panels) to rule out nonspecific effects.
Data triangulation : Cross-reference with crystallographic binding modes (e.g., fluorine’s role in π-stacking) .
Basic: What are the best practices for handling and storing this compound in laboratory settings?
Answer:
Protocols :
- Storage : Keep in amber vials at −20°C under argon to prevent hydrolysis. Desiccate with silica gel.
- Handling : Use gloveboxes for hygroscopic samples. Quench spills with 10% sodium bicarbonate.
- Stability testing : Monitor via HPLC-UV (λ = 254 nm) monthly. Degradation manifests as a split peak (urea → aniline + pyridine byproducts) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
